molecular formula C42H72O13 B10818345 20(R)-Ginsenoside Rg2

20(R)-Ginsenoside Rg2

Cat. No.: B10818345
M. Wt: 785.0 g/mol
InChI Key: AGBCLJAHARWNLA-VMZCBEPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg2 is typically synthesized from its 20(S)-isomer through chemical epimerization and microbial transformation. The process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry .

Industrial Production Methods: In industrial settings, the production of 20®-Ginsenoside Rg2 often involves the use of high-performance liquid chromatography (HPLC) to separate the 20(S) and 20® isomers. The reaction conditions include the use of methanol-water mixtures as the mobile phase and detection at specific wavelengths .

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rg2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 20®-Ginsenoside Rg2, which are studied for their enhanced biological activities .

Scientific Research Applications

20®-Ginsenoside Rg2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 20®-Ginsenoside Rg2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 20®-Ginsenoside Rg2 is unique due to its rare occurrence in nature and its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to inhibit osteoclastogenesis and provide neuroprotection sets it apart from other ginsenosides .

Properties

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42+/m0/s1

InChI Key

AGBCLJAHARWNLA-VMZCBEPPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

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